molecular formula C9H14BNO4S B2911335 2-(Dimethylsulfamoyl)-5-methylphenylboronic acid CAS No. 2377610-24-5

2-(Dimethylsulfamoyl)-5-methylphenylboronic acid

Cat. No.: B2911335
CAS No.: 2377610-24-5
M. Wt: 243.08
InChI Key: YJYXMOYWACGPLO-UHFFFAOYSA-N
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Description

2-(Dimethylsulfamoyl)-5-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylsulfamoyl group and a methyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylsulfamoyl)-5-methylphenylboronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate and a ligand to stabilize the palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylsulfamoyl)-5-methylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the phenyl ring.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Palladium catalysts, along with bases like potassium carbonate, are used in cross-coupling reactions.

Major Products Formed

    Oxidation: Phenols and other oxygenated derivatives.

    Reduction: Modified phenylboronic acids with reduced functional groups.

    Substitution: Biaryl compounds and other substituted aromatic derivatives.

Scientific Research Applications

2-(Dimethylsulfamoyl)-5-methylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylsulfamoyl)-5-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug molecules that target specific biological pathways. The boronic acid group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl ring, lacking the dimethylsulfamoyl and methyl groups.

    4-Methylphenylboronic acid: Similar to 2-(Dimethylsulfamoyl)-5-methylphenylboronic acid but without the dimethylsulfamoyl group.

    2-(Dimethylsulfamoyl)phenylboronic acid: Lacks the methyl group on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both the dimethylsulfamoyl and methyl groups, which impart distinct chemical properties and reactivity. These functional groups enhance its solubility, stability, and ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[2-(dimethylsulfamoyl)-5-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4S/c1-7-4-5-9(8(6-7)10(12)13)16(14,15)11(2)3/h4-6,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYXMOYWACGPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)S(=O)(=O)N(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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